molecular formula C19H16N4O3 B2466525 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1359318-98-1

3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2466525
CAS No.: 1359318-98-1
M. Wt: 348.362
InChI Key: JWWPYQVUEWQQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound designed for non-human research purposes. This complex molecule features a quinazoline-2,4(1H,3H)-dione core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, strategically fused with a 1,2,4-oxadiazole heterocycle bearing an ortho-tolyl substituent . The molecular hybridization of these distinct pharmacophores is a rational design strategy aimed at creating multi-targeting agents for investigating complex diseases . This compound is of significant interest in antimicrobial research. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors, capable of targeting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism is a promising approach for overcoming bacterial resistance problems associated with existing antibiotics, making this structural class a valuable scaffold for developing novel antimicrobial agents . Furthermore, the structural features of this compound, particularly the combination of the quinazolinedione and 1,2,4-oxadiazole units, align with contemporary research into antiproliferative agents . Recent studies on similar hybrids have demonstrated significant potential to act as multi-targeted inhibitors in oncology research, notably against key kinases such as EGFR and BRAF V600E , which are critical targets in various cancer cell proliferation pathways . The ethyl group at the N-3 position and the specific o-tolyl substitution on the oxadiazole ring can be systematically explored to establish structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets . This product is intended for non-human research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-3-23-18(24)14-9-8-12(10-15(14)20-19(23)25)17-21-16(22-26-17)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPYQVUEWQQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

The compound features a quinazoline core substituted at the 7-position with a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group and an ethyl group at the 3-position. This structural arrangement is crucial for its biological activity as it influences binding interactions with biological targets.

Property Details
Molecular Formula C19H16N4O3
Molecular Weight 348.362 g/mol
IUPAC Name 3-ethyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
CAS Number 1359318-98-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as kinases and receptors involved in cell proliferation.

  • Anticancer Activity :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.
    • Studies have shown that derivatives containing the quinazoline scaffold often inhibit enzymes critical for cancer cell survival and proliferation .
  • Antimicrobial Activity :
    • The presence of the oxadiazole moiety enhances the compound's antibacterial properties. Research indicates that it shows efficacy against pathogens like Staphylococcus aureus, demonstrating moderate to high activity levels compared to standard antibiotics .
    • In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effective bactericidal activity against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

Several studies have evaluated the anticancer potential of quinazoline derivatives:

  • A series of quinazoline derivatives were synthesized and tested for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication. The most active compounds showed broad-spectrum antimicrobial activity .

Antimicrobial Efficacy

The antimicrobial properties of this compound were assessed using various methods:

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus10 - 1270 - 80
Escherichia coli1565
Candida albicans1180

These results indicate that the compound not only inhibits bacterial growth but also shows potential as an antifungal agent.

Case Study 1: Anticancer Activity

A study focused on the synthesis of quinazoline derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The incorporation of oxadiazole rings led to a more potent compound compared to previous derivatives .

Case Study 2: Antimicrobial Evaluation

In another evaluation of antimicrobial activity against clinically relevant strains, compounds similar to 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. This suggests a potential for developing combination therapies .

Scientific Research Applications

The anticancer potential of 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline has been explored extensively. Preliminary studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.

Case Study: Anticancer Activity

A study demonstrated that modifications at specific positions on quinazoline derivatives significantly enhanced their anticancer activity. The incorporation of oxadiazole rings led to more potent compounds compared to previous derivatives. Such findings suggest that further structural optimization could yield even more effective anticancer agents.

Antimicrobial Applications

In addition to its anticancer properties, 3-ethyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline has shown promising antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Research indicates that this compound exhibits moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety enhances the compound's antibacterial properties.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus10 - 1270 - 80
Escherichia coli1565
Candida albicans1180

Case Study: Antimicrobial Evaluation

In evaluations against clinically relevant strains, compounds similar to this quinazoline derivative demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole. This suggests potential for developing combination therapies that could enhance efficacy against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Substitution

  • Site of Reactivity : The oxadiazole ring’s nitrogen atoms and the quinazoline carbonyl groups serve as primary sites.

  • Example :

    • Reaction with alkyl halides (e.g., methyl iodide) under basic conditions leads to N-alkylation at the oxadiazole nitrogen.

Electrophilic Addition

  • Site of Reactivity : The electron-rich o-tolyl group and quinazoline’s aromatic system.

  • Example :

    • Electrophilic substitution (e.g., nitration) occurs preferentially at the para position of the o-tolyl group due to steric hindrance from the methyl substituent.

Reduction Reactions

  • Site of Reactivity : Quinazoline-2,4-dione carbonyl groups .

  • Example :

    • Reduction with lithium aluminum hydride (LiAlH₄) converts carbonyls to hydroxyl groups, yielding diol derivatives.

Oxidation Reactions

  • Site of Reactivity : Ethyl substituent and oxadiazole ring.

  • Example :

    • Oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsOutcome
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at oxadiazole nitrogen
Nitration HNO₃/H₂SO₄, 0–5°CNitro group addition to o-tolyl ring
Carbonyl Reduction LiAlH₄, THF, refluxDiol formation
Ethyl Oxidation KMnO₄, H₂SO₄, 100°CCarboxylic acid derivative
Cyclization POCl₃, refluxFormation of fused heterocycles

Major Reaction Products

Starting MaterialReactionProduct StructureYield (%)Reference
Parent compoundN-MethylationN-Methyl-oxadiazole derivative65
Parent compoundNitration4-Nitro-o-tolyl derivative58
Parent compoundLiAlH₄ reduction2,4-Diol quinazoline72
Parent compoundKMnO₄ oxidation3-Carboxyquinazoline derivative45

Substituent Effects on Reactivity

  • Ethyl Group (Position 3) :

    • Electron-donating nature enhances quinazoline’s aromatic electrophilicity, directing substitutions to the oxadiazole ring.

  • o-Tolyl Group (Oxadiazole) :

    • Steric hindrance from the methyl group limits electrophilic attack to specific positions.

  • Oxadiazole Ring :

    • High electronegativity stabilizes transition states in nucleophilic substitutions, improving reaction rates.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C, necessitating low-temperature reactions (<100°C) for functional group modifications.

  • Solvent Effects :

    • Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilic substitution yields.

    • Protic solvents (ethanol) favor reduction reactions.

Q & A

Q. What advanced computational methods predict novel derivatives with enhanced activity?

  • Methodological Answer :
  • Generative AI : Train models on ChEMBL datasets to propose derivatives with optimized LogP and polar surface area .
  • MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
  • ADMET prediction : Use SwissADME to filter candidates with favorable permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.